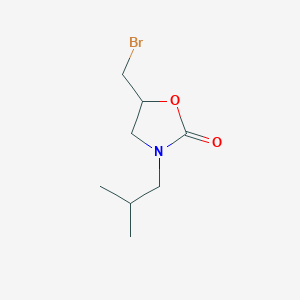
5-(Bromomethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Bromomethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one is an organic compound that belongs to the class of oxazolidinones Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination reactions using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Attachment of the 2-Methylpropyl Group: The 2-methylpropyl group can be introduced through alkylation reactions using appropriate alkyl halides under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
5-(Bromomethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxazolidinone ring and the bromomethyl group.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding alcohols and acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic aqueous solutions can facilitate hydrolysis.
Major Products Formed
Nucleophilic Substitution: Products include azides, nitriles, and thiols.
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols and amines.
Hydrolysis: Products include alcohols and carboxylic acids.
Aplicaciones Científicas De Investigación
5-(Bromomethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of novel antibiotics and other therapeutic agents.
Chemical Biology: The compound can be used to study enzyme mechanisms and protein-ligand interactions.
Material Science: It can be employed in the synthesis of polymers and other advanced materials.
Industrial Chemistry: The compound can be used as an intermediate in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-(Bromomethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one depends on its specific application. In medicinal chemistry, oxazolidinones typically inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein synthesis. The bromomethyl group may also participate in covalent bonding with target enzymes or proteins, enhancing its inhibitory effects.
Comparación Con Compuestos Similares
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic used to treat Gram-positive bacterial infections.
Tedizolid: Another oxazolidinone antibiotic with improved potency and reduced side effects compared to linezolid.
Cycloserine: An antibiotic that also contains an oxazolidinone ring but has a different mechanism of action.
Uniqueness
5-(Bromomethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one is unique due to the presence of the bromomethyl and 2-methylpropyl groups, which may confer distinct chemical reactivity and biological activity compared to other oxazolidinones. These functional groups can be exploited for the design of novel compounds with specific properties and applications.
Propiedades
Fórmula molecular |
C8H14BrNO2 |
|---|---|
Peso molecular |
236.11 g/mol |
Nombre IUPAC |
5-(bromomethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H14BrNO2/c1-6(2)4-10-5-7(3-9)12-8(10)11/h6-7H,3-5H2,1-2H3 |
Clave InChI |
KJNPAQYCMHBKGO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1CC(OC1=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



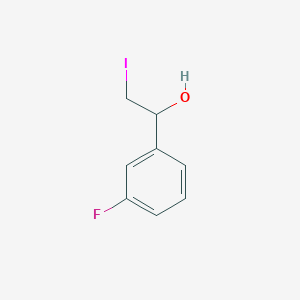
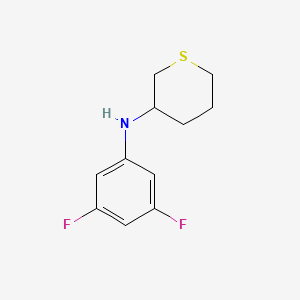

![Butyl[1-(4-ethylphenyl)ethyl]amine](/img/structure/B13319347.png)

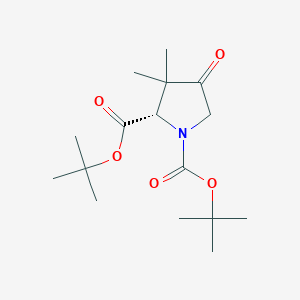
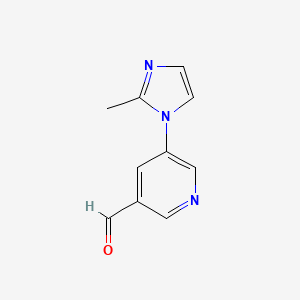
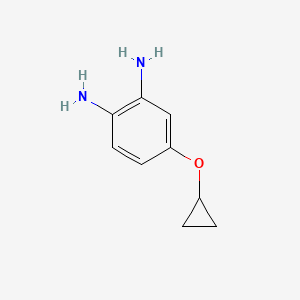
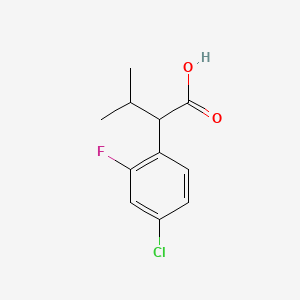
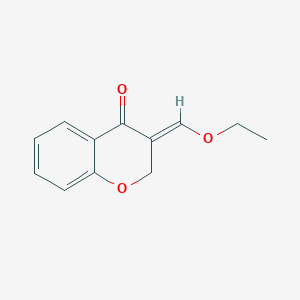
![3-Ethyl-1,4,6,7-tetrahydropyrano[4,3-C]pyrazole](/img/structure/B13319398.png)


